2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is an organic compound with the chemical formula C6H14ClNO2. It is a colorless or white crystalline powder that is soluble in water and alcohol. This compound is commonly used in the synthesis of peptide and protein drugs to protect the amino group and other functional groups from being destroyed in chemical reactions.
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds, such as midodrine, act as agonists at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature .
Biochemical Pathways
Related compounds such as 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as egfr/vgfer kinase .
Result of Action
Similar compounds such as midodrine have been found to cause a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride can be achieved through the following steps:
Reaction of 2-Aminoethanol with Acetic Anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction with Hydrochloric Acid: The obtained product is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Used in the development of peptide and protein drugs.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: Similar in structure but with a different alkyl chain length.
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride: Similar in structure but with a different branching pattern.
Uniqueness
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is unique due to its specific chemical structure, which provides distinct reactivity and stability properties. This uniqueness makes it particularly useful in the synthesis of peptide and protein drugs, where precise control over chemical reactions is essential .
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(2)6(8)7(11)9-3-4-10;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSHORQLKDZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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